![molecular formula C9H6N2O4 B2773059 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid CAS No. 1821028-80-1](/img/structure/B2773059.png)
2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid” is a chemical compound with the InChI code 1S/C9H6N2O4/c12-7-5-3-4 (8 (13)14)1-2-6 (5)10-9 (15)11-7/h1-3H, (H,13,14) (H2,10,11,12,15) .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code 1S/C9H6N2O4/c12-7-5-3-4 (8 (13)14)1-2-6 (5)10-9 (15)11-7/h1-3H, (H,13,14) (H2,10,11,12,15) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 206.16 . It is a solid at room temperature and should be stored in a dry place .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
Synthesis and Biological Activity : A study by Khalifa et al. (1982) focused on synthesizing derivatives of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline, including 6-bromo-1-ethyl and its benzoyl and benzyl derivatives, to explore their biological activity (Khalifa et al., 1982).
Chemical Reduction Studies : Research by Armarego and Milloy (1973) involved the reduction of 2-amino-5,6,7,8-tetrahydroquinazoline-4-carboxylic acid, yielding various dihydro-derivatives, which were further characterized for potential applications (Armarego & Milloy, 1973).
Biological and Pharmacological Properties
Anticonvulsant Activity : El Kayal et al. (2019) studied the anticonvulsant properties of new derivatives of 2,4-dioxo-1,4-dihydroquinazoline, demonstrating promising results in mice without impairing motor coordination (El Kayal et al., 2019).
PPARγ Agonist for Diabetes : A study by Azukizawa et al. (2008) identified a derivative of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid as a potent PPARγ agonist, showing potential as a safe and efficacious drug for diabetes (Azukizawa et al., 2008).
NMDA Receptor Antagonism : Research by Carling et al. (1992) on 2-carboxy-1,2,3,4-tetrahydroquinoline derivatives revealed their antagonistic activity at the glycine site on the NMDA receptor, suggesting potential therapeutic applications (Carling et al., 1992).
Chemical Properties and Synthesis Techniques
Photophysical Properties of Coordination Polymers : A study by Yuan et al. (2017) investigated the synthesis and photophysical properties of coordination polymers based on 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid, contributing to the understanding of their chemical and physical properties (Yuan et al., 2017).
Microwave-Assisted Synthesis and Antioxidant Activity : Obafemi et al. (2018) synthesized a new tetrahydroquinazoline-2-carboxylic acid and assessed its antioxidant and antibacterial activities, demonstrating its potential in these areas (Obafemi et al., 2018).
Wirkmechanismus
Target of Action
The primary target of 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid is the enzyme Δ1-pyrroline-5-carboxylate (P5C) reductase 1 (PYCR1) . This enzyme is consistently upregulated across multiple cancer types and is central to the metabolic rewiring of cancer cells .
Mode of Action
The compound interacts with its target, PYCR1, by blocking both the P5C substrate pocket and the NAD(P)H binding site . This interaction inhibits the activity of PYCR1, disrupting the normal function of the enzyme .
Biochemical Pathways
The inhibition of PYCR1 affects the proline biosynthetic pathway . Proline is an amino acid that plays a crucial role in protein synthesis and structure. By inhibiting PYCR1, the production of proline is reduced, which can have downstream effects on protein synthesis and cellular function .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the disruption of proline biosynthesis, which can affect protein synthesis and cellular function . This disruption can potentially inhibit the growth and proliferation of cancer cells, making the compound a potential candidate for cancer therapy .
Safety and Hazards
The compound is labeled with the hazard statements H302-H315-H319-H332-H335, indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves and eye protection, and in case of inadequate ventilation, wearing respiratory protection .
Eigenschaften
IUPAC Name |
2,4-dioxo-1H-quinazoline-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4/c12-7-5-3-4(8(13)14)1-2-6(5)10-9(15)11-7/h1-3H,(H,13,14)(H2,10,11,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDJXVHKCNJIHTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid | |
CAS RN |
1821028-80-1 |
Source
|
Record name | 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.